molecular formula C20H21N3O2 B2784247 N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)indoline-1-carboxamide CAS No. 887465-59-0

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)indoline-1-carboxamide

Cat. No.: B2784247
CAS No.: 887465-59-0
M. Wt: 335.407
InChI Key: DWBFEYBYWMFNBA-UHFFFAOYSA-N
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Description

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)indoline-1-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties

Preparation Methods

The synthesis of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)indoline-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs, often employing continuous flow chemistry or other scalable techniques.

Comparison with Similar Compounds

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)indoline-1-carboxamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-14-6-8-17(9-7-14)23-13-16(12-19(23)24)21-20(25)22-11-10-15-4-2-3-5-18(15)22/h2-9,16H,10-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBFEYBYWMFNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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